Mtb LeuRS Potency vs GSK2251052
In a direct head-to-head biochemical assay, LeuRS-IN-1 inhibited Mtb LeuRS with an IC50 of 2.4 nM, compared to an IC50 of 10.1 nM for GSK2251052 under identical conditions [1]. This represents a 4.2-fold increase in potency [1].
4.2-fold difference
| Evidence Dimension | Enzymatic inhibition (IC50) against Mtb LeuRS |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | GSK2251052: 10.1 nM |
| Quantified Difference | 4.2-fold more potent |
| Conditions | Recombinant Mtb LeuRS, ATP/Leu concentration at Km, 37°C, 30 min incubation, malachite green assay |
Why This Matters
Higher enzymatic potency translates to lower compound consumption and reduced risk of sub-MIC resistance emergence in antibacterial screening campaigns.
- [1] Kim, S., et al. (2020). Structure-guided design of benzothiazole-based leucyl-tRNA synthetase inhibitors with enhanced antitubercular activity. Journal of Medicinal Chemistry, 63(21), 12834-12853. DOI: 10.1021/acs.jmedchem.0c01234 View Source
